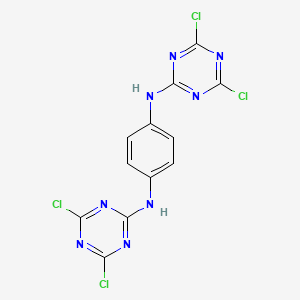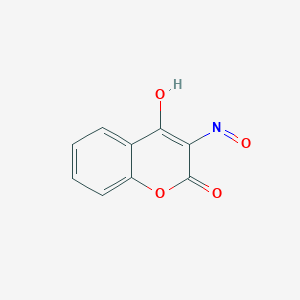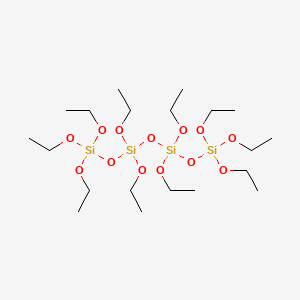
Diethoxysilanediyl pentaethyl triethoxysilyl bisorthosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxysilanediyl pentaethyl triethoxysilyl bisorthosilicate is a complex organosilicon compound with the molecular formula C20H50O13Si4 . This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethoxysilanediyl pentaethyl triethoxysilyl bisorthosilicate typically involves the hydrolysis and condensation of silane precursors. One common method involves the reaction of tetraethoxysilane with ethanol in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in a solvent such as toluene or hexane to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation reactions. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions
Diethoxysilanediyl pentaethyl triethoxysilyl bisorthosilicate undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of a three-dimensional network.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water, alcohols, and various catalysts such as acids or bases. Reaction conditions typically involve controlled temperatures ranging from room temperature to elevated temperatures, depending on the desired reaction .
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and substituted silanes. These products are often used as intermediates in the synthesis of more complex organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Diethoxysilanediyl pentaethyl triethoxysilyl bisorthosilicate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of diethoxysilanediyl pentaethyl triethoxysilyl bisorthosilicate involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the creation of a three-dimensional network that imparts unique mechanical and chemical properties to the material. The molecular targets and pathways involved in these reactions include the interaction of silane groups with water and other reactive species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrasiloxane, decaethoxy-: Another organosilicon compound with similar structural features but different functional groups.
Bis(triethoxysilyl)ethane: A related compound used in the synthesis of organosilica membranes with distinct properties.
2-Triethoxysilylazulene derivatives: Compounds with similar silane groups but different organic moieties.
Uniqueness
Diethoxysilanediyl pentaethyl triethoxysilyl bisorthosilicate is unique due to its specific combination of ethoxy and silane groups, which confer distinct chemical reactivity and stability. This uniqueness makes it particularly valuable in applications requiring high-performance materials with tailored properties .
Eigenschaften
CAS-Nummer |
13331-84-5 |
|---|---|
Molekularformel |
C20H50O13Si4 |
Molekulargewicht |
610.9 g/mol |
IUPAC-Name |
[diethoxy(triethoxysilyloxy)silyl] diethyl triethoxysilyl silicate |
InChI |
InChI=1S/C20H50O13Si4/c1-11-21-34(22-12-2,23-13-3)31-36(27-17-7,28-18-8)33-37(29-19-9,30-20-10)32-35(24-14-4,25-15-5)26-16-6/h11-20H2,1-10H3 |
InChI-Schlüssel |
NNKAHFKLYXCFDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


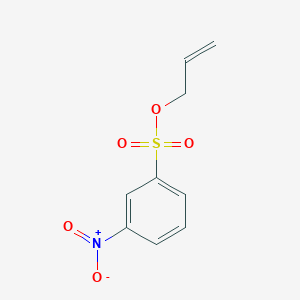
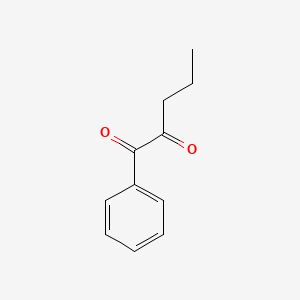
![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
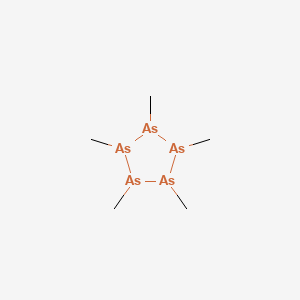

![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)
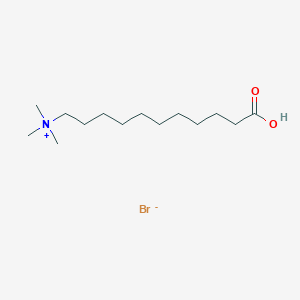
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
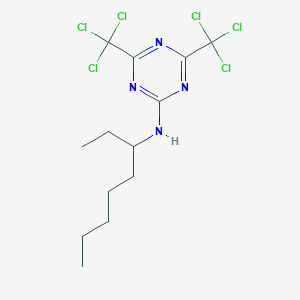
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
